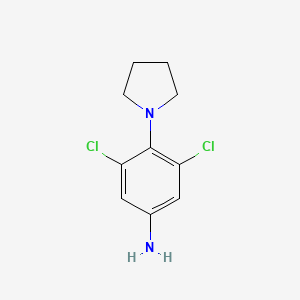
3,5-Dichloro-4-(pyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
An improved and practical route for accessing 3,5-dichloro-4-(pyrrolidin-1-yl)aniline, a key intermediate of hexaflumuron, has been reported . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The reaction of this compound with other compounds can lead to a variety of chemical reactions. For example, the reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form 3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 231.12. More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Microwave-Assisted Synthesis : A method for synthesizing pyrrolidine derivatives using microwave-assisted synthesis was explored, highlighting the efficiency and reduced reaction times (Vargas et al., 2012).
- Crystal Structure and Molecular Analysis : Investigations into the crystal structure of related pyrrolidine compounds revealed insights into their molecular configurations and interactions (Krishnan et al., 2021).
Polymer and Material Science
- Polyaniline and Polypyrrole Studies : Research on polyaniline and polypyrrole, compounds related to pyrrolidine, provided understanding of their oxidation processes and potential applications in materials science (Blinova et al., 2007).
Medicinal Chemistry and Kinetics
- Docking and QSAR Studies : Docking and quantitative structure–activity relationship (QSAR) studies involving pyrrolidine derivatives have been conducted to explore their potential as kinase inhibitors, indicating possible pharmaceutical applications (Caballero et al., 2011).
- Reaction Kinetics Analysis : The kinetics of reactions involving pyrrolidine derivatives have been studied, offering insights into chemical reactivity and potential synthetic routes (Hegazy et al., 2000).
Advanced Applications
- Electroluminescence and Metal Ion Sensing : Research into fluorescent, electroactive pyrrolidine derivatives points towards their applications in electroluminescence and metal ion sensing, suggesting their potential in advanced material sciences (Ayranci & Ak, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that anilines and their derivatives are often involved in various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Mode of Action
Anilines and their derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Anilines and their derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Anilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Propiedades
IUPAC Name |
3,5-dichloro-4-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-5-7(13)6-9(12)10(8)14-3-1-2-4-14/h5-6H,1-4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDCZXAVDLPZMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
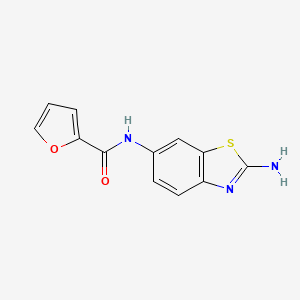
![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)
![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2363852.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B2363853.png)
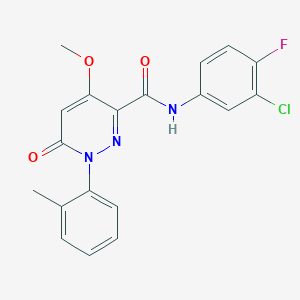
![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2363857.png)

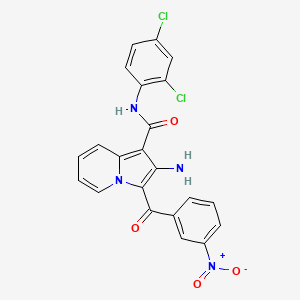

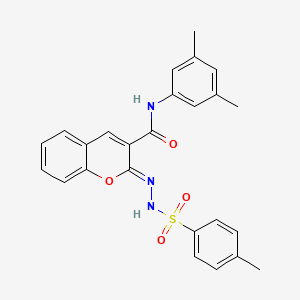

![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)
![4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363868.png)
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)
